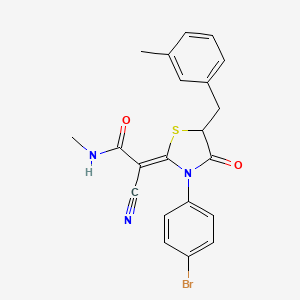

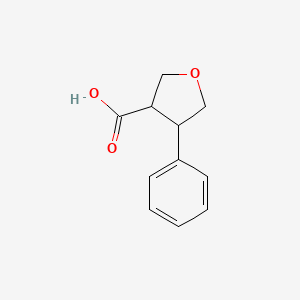

![molecular formula C23H18FN3O2 B2743463 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol CAS No. 877799-65-0](/img/structure/B2743463.png)

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Kinase Inhibition for Cancer Therapy

Compounds structurally similar to 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol have been investigated for their potential as kinase inhibitors, particularly targeting the Met kinase superfamily, which plays a crucial role in cancer development and progression. The discovery of selective and orally efficacious inhibitors of this family suggests potential therapeutic applications in oncology (Schroeder et al., 2009).

Antiviral Agents

Research on pyrimidine derivatives has also explored their use as antiviral agents. Substituted 2,4-diaminopyrimidines, for instance, have shown marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiviral therapeutics (Hocková et al., 2003).

Tubulin Polymerization Inhibitors

A series of triazolopyrimidines, which share a core structure with the compound , have been synthesized and shown to inhibit tubulin polymerization. This unique mechanism of action, distinct from that of paclitaxel and vincristine, suggests potential applications in cancer therapy by preventing cell division (Zhang et al., 2007).

Chemical Synthesis and Characterization

The compound's related structures have been utilized in various chemical synthesis and characterization studies. For example, the synthesis processes for related compounds, exploring reactions with different reagents, have led to the development of novel compounds with potential biological activities (Linsha, 2015).

Environmental Bioremediation

Research into the carboxylation and dehydroxylation of phenolic compounds under methanogenic conditions suggests potential environmental applications, such as bioremediation. Certain consortia capable of transforming phenols to benzoates could be utilized in the degradation of aromatic pollutants (Bisaillon et al., 1993).

properties

IUPAC Name |

2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c24-17-8-6-15(7-9-17)14-29-18-10-11-19(21(28)12-18)22-20(13-26-23(25)27-22)16-4-2-1-3-5-16/h1-13,28H,14H2,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMRNEJDRWCBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

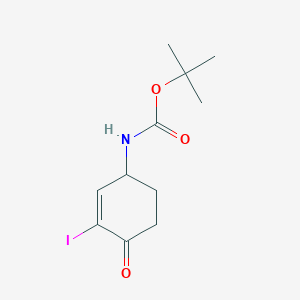

![1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2743382.png)

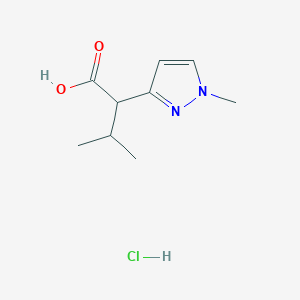

![1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2743383.png)

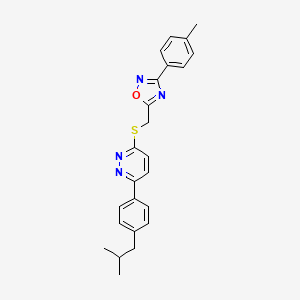

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2743387.png)

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2743388.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2743389.png)

![5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide](/img/structure/B2743394.png)

![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2743396.png)

![N-(4-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2743398.png)